molecular formula C15H14Cl2N2O B5587561 N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide

N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide

Cat. No.: B5587561
M. Wt: 309.2 g/mol
InChI Key: FLNYAIAKVCNRIH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and 3-(dimethylamino)benzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3,5-dichloroaniline and the carboxylic acid group of 3-(dimethylamino)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems for reagent addition and product isolation to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-(dimethylamino)benzamide
  • N-(3,5-dichlorophenyl)-4-(dimethylamino)benzamide
  • N-(3,5-dichlorophenyl)-3-(methylamino)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide is unique due to the specific positioning of the dimethylamino group on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the dichlorophenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)14-5-3-4-10(6-14)15(20)18-13-8-11(16)7-12(17)9-13/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNYAIAKVCNRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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